5-Bromo-4-propoxypyridin-3-amine
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Overview
Description
5-Bromo-4-propoxypyridin-3-amine is a chemical compound that belongs to the class of bromopyridines. This compound is characterized by a bromine atom at the 5th position, a propoxy group at the 4th position, and an amine group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-propoxypyridin-3-amine can be achieved through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various pyridine derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and efficiency, using high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-propoxypyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in the Suzuki-Miyaura reaction to provide the necessary nucleophilic species.
Major Products Formed
The major products formed from these reactions are typically pyridine derivatives with various functional groups, depending on the reagents used in the reactions .
Scientific Research Applications
5-Bromo-4-propoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-propoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-bromopyridine: Similar structure with an amino group at the 4th position and a bromine atom at the 3rd position.
5-Bromo-2-methylpyridin-3-amine: Contains a methyl group at the 2nd position instead of a propoxy group.
Uniqueness
5-Bromo-4-propoxypyridin-3-amine is unique due to the presence of the propoxy group at the 4th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other bromopyridine derivatives and can lead to different applications and properties .
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-4-propoxypyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-2-3-12-8-6(9)4-11-5-7(8)10/h4-5H,2-3,10H2,1H3 |
InChI Key |
QNMYGBLLZNXXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=NC=C1N)Br |
Origin of Product |
United States |
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